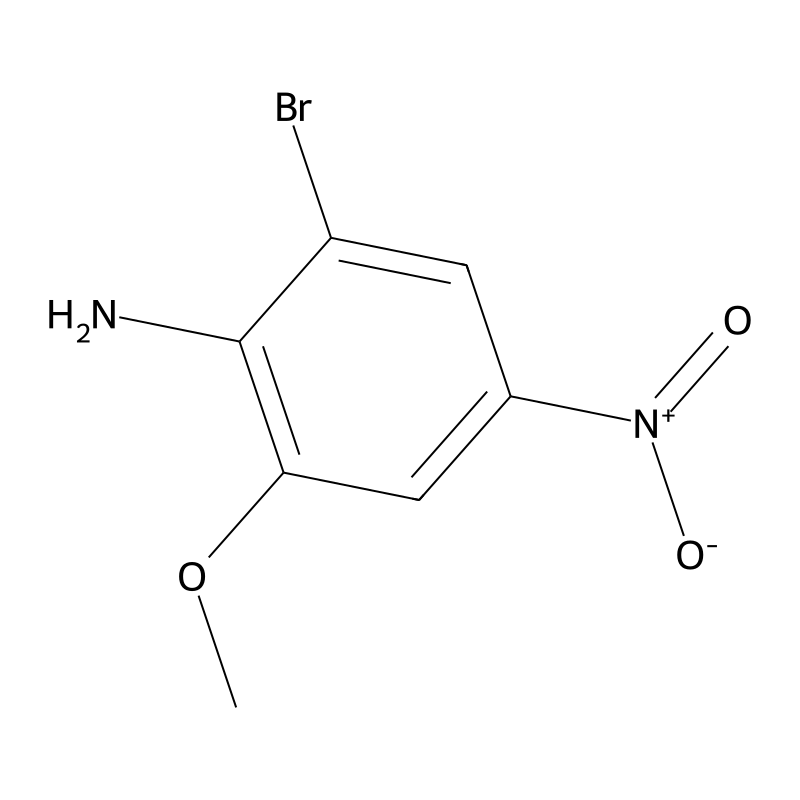

2-Bromo-6-methoxy-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-Bromo-6-methoxy-4-nitroaniline is an aromatic organic compound with the chemical formula C7H7BrN2O3. Its synthesis has been reported in several scientific publications, and researchers have employed various methods to obtain it. One common approach involves the nitration of 2-bromo-6-methoxyaniline, followed by purification through techniques like recrystallization [, ].

Potential Applications:

While the specific research applications of 2-bromo-6-methoxy-4-nitroaniline are not extensively documented, its chemical structure suggests potential in various scientific fields:

Intermediate in Organic Synthesis

The presence of reactive functional groups, including a nitro (-NO2), bromo (-Br), and methoxy (-OCH3) group, makes 2-bromo-6-methoxy-4-nitroaniline a potential intermediate for the synthesis of more complex molecules. These functional groups can participate in various reactions, such as nucleophilic substitution, allowing for the introduction of new functionalities and the construction of desired chemical structures [].

Material Science Applications

Aromatic nitro compounds are known for their potential applications in material science, particularly in the development of explosives and energetic materials []. However, the specific use of 2-bromo-6-methoxy-4-nitroaniline in this context is not well-established and requires further investigation.

Biological Studies

The nitro group can exhibit biological activity, and some nitroaromatic compounds possess antibacterial or antifungal properties []. However, the biological properties and potential applications of 2-bromo-6-methoxy-4-nitroaniline in this area are not well documented and warrant further exploration.

2-Bromo-6-methoxy-4-nitroaniline is an organic compound characterized by its bromine, methoxy, and nitro substituents on an aniline structure. Its chemical formula is CHBrNO, and it features a bromine atom at the 2-position, a methoxy group (-OCH) at the 6-position, and a nitro group (-NO) at the 4-position of the aniline ring. This compound is of interest due to its potential applications in pharmaceuticals and dyes, as well as its biological activity.

- Nucleophilic substitutions: The bromine atom can be replaced by various nucleophiles under suitable conditions.

- Reduction reactions: The nitro group can be reduced to an amine using reducing agents such as iron or tin in acidic conditions.

- Coupling reactions: The compound can participate in coupling reactions to form more complex aromatic systems.

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of 2-bromo-6-methoxy-4-nitroaniline typically involves:

- Bromination: Starting from 6-methoxy-4-nitroaniline, bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide under controlled temperatures.

- Nitration: If starting from a simpler aniline derivative, nitration using concentrated nitric acid and sulfuric acid can introduce the nitro group.

- Isolation and purification: The product is usually isolated through recrystallization or chromatography techniques to achieve high purity.

These methods highlight the compound's accessibility for laboratory synthesis.

2-Bromo-6-methoxy-4-nitroaniline has potential applications in:

- Dye manufacturing: As an intermediate in the synthesis of azo dyes and other colorants.

- Pharmaceuticals: It may serve as a precursor for developing bioactive compounds with therapeutic properties.

- Research: Used in various chemical studies to explore reaction mechanisms or biological interactions.

Interaction studies involving 2-bromo-6-methoxy-4-nitroaniline focus on its reactivity with biological molecules or other chemical species. These studies may include:

- Enzyme inhibition assays: To determine how effectively the compound inhibits specific enzymes.

- Binding affinity tests: Assessing how well the compound binds to target proteins or receptors.

Such studies are crucial for understanding the compound's potential therapeutic applications.

Several compounds share structural similarities with 2-bromo-6-methoxy-4-nitroaniline, including:

- 2-Bromo-4-methyl-6-nitroaniline

- Similar structure but with a methyl group instead of a methoxy group.

- May exhibit different biological activities due to structural variations.

- 4-Methoxy-2-nitroaniline

- Lacks the bromine substitution but retains other functional groups.

- Useful for comparative studies on reactivity and biological effects.

- 5-Bromo-2-chloro-4-nitroaniline

- Contains chlorine instead of methoxy at a different position.

- Highlights the influence of halogen substitution on properties.

Unique Characteristics

The unique combination of bromine, methoxy, and nitro groups in 2-bromo-6-methoxy-4-nitroaniline contributes to its distinct reactivity and potential applications compared to similar compounds. Its specific positioning of substituents affects its electronic properties and biological interactions, making it a valuable compound for further research and development in synthetic chemistry and pharmacology.